molecular formula C15H19NO3 B3231008 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester CAS No. 1313369-58-2

2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester

Cat. No.: B3231008
CAS No.: 1313369-58-2
M. Wt: 261.32 g/mol
InChI Key: HCKQTCITKDUTRG-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. This structure is characterized by a spiro junction at the 3.5 position, with a phenylmethyl ester group attached to the nitrogen atom. Such compounds are often used as intermediates in organic synthesis, particularly in pharmaceutical research for developing protease inhibitors, kinase modulators, or other bioactive molecules .

  • 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester (CAS 1245816-29-8, C₁₂H₂₁NO₃) .
  • 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CAS 240401-27-8, C₁₂H₂₁NO₃) .

Properties

IUPAC Name

benzyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(19-9-13-5-2-1-3-6-13)16-8-4-7-15(10-16)11-18-12-15/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKQTCITKDUTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168383
Record name 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313369-58-2
Record name 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313369-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing both oxane and azane functionalities can be cyclized under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the spirocyclic core with carbon dioxide in the presence of a base.

    Esterification: The phenylmethyl ester group can be introduced through an esterification reaction. This involves reacting the carboxylic acid group with phenylmethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The spirocyclic scaffold varies in heteroatom placement, ring size, and substituents. Key comparisons include:

Compound Name Molecular Formula CAS Number Key Features Reference
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester Likely C₁₅H₁₉NO₃ Not explicitly stated Phenylmethyl ester substituent; spiro[3.5] oxa-aza system
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester C₁₂H₂₁NO₃ 1245816-29-8 tert-Butyl ester; similar spiro core
2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester C₁₂H₂₁NO₃ 240401-27-8 Nitrogen position shifted (7-aza vs. 6-aza); tert-butyl ester
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate C₁₄H₁₇NO₃ 1823862-50-5 Smaller spiro[3.4] system; benzyl ester substituent
2,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester C₁₅H₂₀N₂O₂ 1086394-81-1 Diaza (two nitrogens) instead of oxa-aza; phenylmethyl ester

Key Observations :

  • Heteroatom Positioning : The substitution of oxygen and nitrogen within the spiro system significantly impacts electronic properties and reactivity. For example, 2-oxa-6-aza systems (oxygen at position 2, nitrogen at 6) differ in hydrogen-bonding capacity compared to diaza analogs .
  • Ring Size: Spiro[3.4] systems (e.g., octane-based) introduce steric constraints compared to spiro[3.5] nonane derivatives .
Pharmacological Relevance

While direct pharmacological data for the phenylmethyl ester derivative is scarce, structurally related spirocyclic compounds are explored for:

  • Protease Inhibition : Spiro scaffolds mimic transition states in enzymatic reactions .
  • Kinase Modulation : The rigidity of spiro systems enhances binding specificity to ATP pockets .

Physicochemical Properties

Comparative data for selected compounds:

Property This compound 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Molecular Weight ~275 (estimated) 227.30 247.29
Density (g/cm³) Not available Not available 1.23 (predicted)
Boiling Point (°C) Not available Not available 389.4 (predicted)
pKa Not available Not available -0.85 (predicted)
Storage Conditions Likely 2–8°C, dry, sealed Standard for tert-butyl esters 2–8°C, dry, sealed

Notes:

  • Predicted properties (e.g., density, boiling point) are based on computational models for benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate .
  • The phenylmethyl ester’s higher molecular weight (~275 vs. 227 for tert-butyl) may influence solubility and crystallinity .

Biological Activity

2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NO3C_{12}H_{17}NO_3 with a molecular weight of 227.27 g/mol. The compound consists of a spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of 2-Oxa-6-azaspiro[3.5]nonane derivatives has been explored through various methods, including:

  • Cyclization Reactions : Utilizing starting materials like oxetanes and amines to form the spirocyclic structure.
  • Oxidative Cyclizations : Employing reagents like Oxone® for selective transformations that yield the desired spirocyclic compounds .

Pharmacological Evaluation

The biological activity of 2-Oxa-6-azaspiro[3.5]nonane derivatives has been evaluated in several studies:

Case Studies

  • Case Study 1 : A study evaluated a series of spirocyclic compounds for their ability to activate GPR119 receptors in vitro. The findings suggested that modifications to the side chains significantly influenced receptor activation and downstream signaling pathways.
  • Case Study 2 : In another investigation, researchers synthesized various esters of spirocyclic acids and assessed their anti-inflammatory properties using animal models. The results demonstrated that certain modifications enhanced anti-inflammatory responses.

Data Summary

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC₁₂H₁₇NO₃227.27Potential GPR119 agonist
Related Compound AC₁₁H₁₅N₃O₂219.26Antimicrobial activity
Related Compound BC₁₂H₁₈N₂O₄258.29Anti-inflammatory effects

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural identity of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester?

  • Methodological Answer :

  • 1H/13C NMR : Analyze proton environments (e.g., benzyl ester protons at δ 5.1–5.3 ppm, spirocyclic CH2 groups at δ 1.5–2.5 ppm) and carbon types (ester carbonyl at ~170 ppm). DEPT-135 can distinguish CH2 and CH3 groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C15H20N2O2; calc. 260.33 g/mol) and fragmentation patterns. ESI+ mode is recommended for ester derivatives .
  • IR Spectroscopy : Verify ester carbonyl stretch (~1740 cm⁻¹) and sp³ C-O stretches (1100–1250 cm⁻¹).

Q. What are common synthetic strategies for introducing the phenylmethyl ester group into spirocyclic scaffolds?

  • Methodological Answer :

  • Carbodiimide-Mediated Coupling : React the spirocyclic carboxylic acid with benzyl alcohol using EDC/HOBt in dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Protection/Deprotection : Use tert-butyl esters (e.g., Boc-protected intermediates from ) as temporary protecting groups to avoid side reactions during spirocycle formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?

  • Methodological Answer :

  • Controlled Parameter Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, ’s patent uses THF at –10°C for azaspiro ring closure, which may improve regioselectivity .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., dimerization products or uncyclized intermediates). Compare retention times with reference standards.
  • Yield Optimization Table :
ParameterEffect on YieldReference
THF, –10°C75% yield
DMF, RT50% yield
Catalyst: DMAP+15% yield

Q. What experimental approaches are recommended to evaluate the biological activity of this compound as a potential enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known sensitivity to spirocyclic analogs (e.g., FAAH inhibitors in ). Use homology modeling to predict binding affinity .
  • In Vitro Assays :
  • IC50 Determination : Pre-incubate the compound with purified enzyme (e.g., FAAH) and substrate (arachidonoyl amide). Measure residual activity via fluorometric assays.
  • Competitive Binding Studies : Use SPR or ITC to quantify dissociation constants (Kd).
  • Negative Controls : Include structurally similar but inactive analogs (e.g., tert-butyl esters from ) to confirm specificity .

Q. How can researchers address discrepancies in the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability Studies :
  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation products via HPLC-MS.
  • Mechanistic Insight : Under acidic conditions, ester hydrolysis may dominate (yielding carboxylic acid and benzyl alcohol). Under basic conditions, β-lactam ring opening (if present) may occur.
  • Stabilization Strategies :
  • Lyophilization : Store as a lyophilized powder to minimize hydrolysis.
  • Excipient Screening : Add cyclodextrins or PEG to aqueous formulations to enhance solubility without compromising stability.

Data Contradiction Analysis

Q. How should conflicting solubility data in polar aprotic solvents (e.g., DMF vs. DMSO) be reconciled?

  • Methodological Answer :

  • Solubility Testing Protocol :

Prepare saturated solutions in DMF, DMSO, and THF at 25°C.

Filter and quantify dissolved compound via UV-Vis (λmax ~260 nm for benzyl esters).

  • Computational Prediction : Calculate logP values (estimated ~2.1 for C15H20N2O2) to correlate with experimental data.
  • Reference Discrepancies : Supplier-reported solubility (e.g., ) may assume anhydrous conditions, whereas hydration can reduce apparent solubility .

Synthetic Methodology Refinement

Q. What steps can mitigate low regioselectivity during spirocyclic ring formation?

  • Methodological Answer :

  • Template-Guided Synthesis : Use tert-butyl esters ( ) to pre-organize the carbamate group, favoring 6-aza over 2-aza spiro products .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl2) to stabilize transition states. ’s patent employs BF3·Et2O for analogous cyclizations .

Analytical Challenges

Q. How can researchers distinguish between isomeric spirocyclic by-products (e.g., 2-oxa-5-aza vs. 2-oxa-6-aza) during purification?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • 2D NMR : NOESY or HSQC can differentiate spatial arrangements (e.g., coupling between oxa and aza groups).
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural proof (refer to ’s hydrochloride salt analogs for crystallization conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester

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